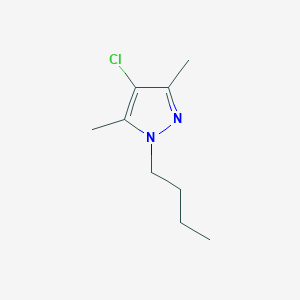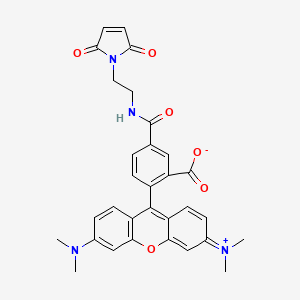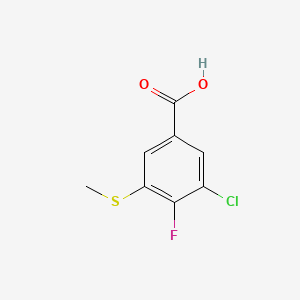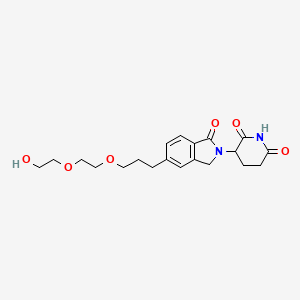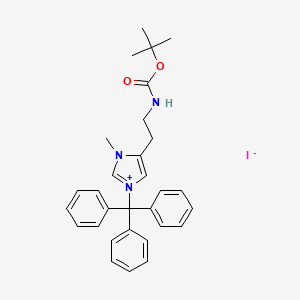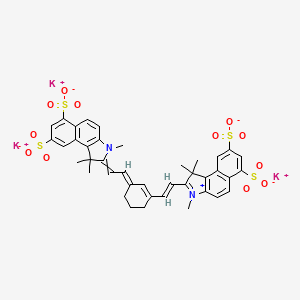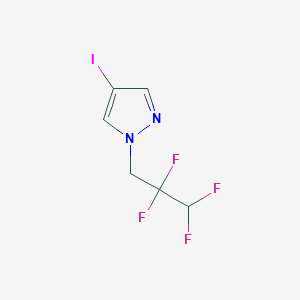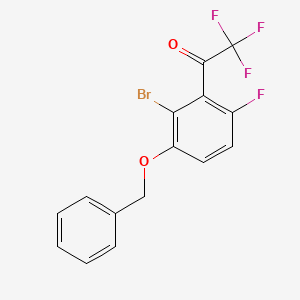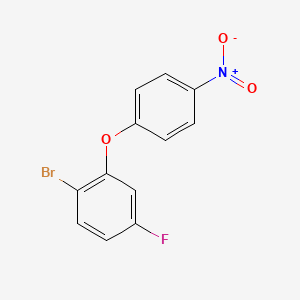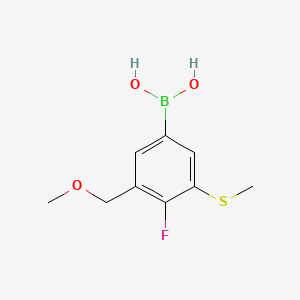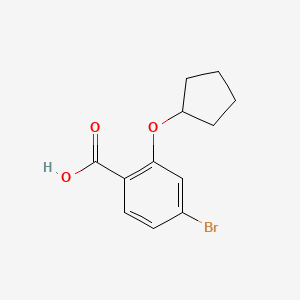
4-Bromo-2-(cyclopentyloxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(cyclopentyloxy)benzoic acid is an organic compound with the molecular formula C12H13BrO3 It is a derivative of benzoic acid, where a bromine atom is substituted at the 4-position and a cyclopentyloxy group is attached at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(cyclopentyloxy)benzoic acid typically involves the bromination of 2-(cyclopentyloxy)benzoic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction conditions often include a solvent like acetic acid or carbon tetrachloride and are conducted at elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and automated processes ensures the efficient and cost-effective production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(cyclopentyloxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 4-azido-2-(cyclopentyloxy)benzoic acid or 4-thiocyanato-2-(cyclopentyloxy)benzoic acid.
Oxidation: Formation of 4-bromo-2-(cyclopentyloxy)quinone.
Reduction: Formation of 2-(cyclopentyloxy)benzoic acid.
Scientific Research Applications
4-Bromo-2-(cyclopentyloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(cyclopentyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopentyloxy group contribute to its reactivity and binding affinity with target molecules. The compound may act by inhibiting enzymes or receptors, leading to the modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorobenzoic acid: Similar structure with a fluorine atom instead of the cyclopentyloxy group.
4-Bromo-2-chlorobenzoic acid: Similar structure with a chlorine atom instead of the cyclopentyloxy group.
4-Bromo-2-methoxybenzoic acid: Similar structure with a methoxy group instead of the cyclopentyloxy group.
Uniqueness
4-Bromo-2-(cyclopentyloxy)benzoic acid is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H13BrO3 |
|---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
4-bromo-2-cyclopentyloxybenzoic acid |
InChI |
InChI=1S/C12H13BrO3/c13-8-5-6-10(12(14)15)11(7-8)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15) |
InChI Key |
PVGLRMHRKSPLSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=C(C=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![heptasodium;3-[[(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R)-5,10,15,20,25,30-hexakis(2-carboxylatoethylsulfanylmethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-40-(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-35-yl]methylsulfanyl]propanoate](/img/structure/B14767063.png)
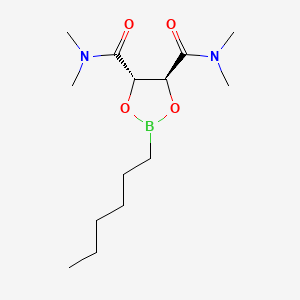

![3-Amino-N-((3'-methyl-[1,1'-biphenyl]-3-yl)methyl)propanamide hydrochloride](/img/structure/B14767088.png)
